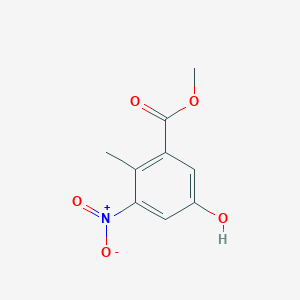

Methyl 5-hydroxy-2-methyl-3-nitrobenzoate

Description

BenchChem offers high-quality Methyl 5-hydroxy-2-methyl-3-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-hydroxy-2-methyl-3-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-hydroxy-2-methyl-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-5-7(9(12)15-2)3-6(11)4-8(5)10(13)14/h3-4,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDEBUJNUWWJENQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10629766 | |

| Record name | Methyl 5-hydroxy-2-methyl-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88132-51-8 | |

| Record name | Methyl 5-hydroxy-2-methyl-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Properties of Methyl 5-hydroxy-2-methyl-3-nitrobenzoate

[1][2][3][4][5]

Executive Summary

Methyl 5-hydroxy-2-methyl-3-nitrobenzoate is a polysubstituted benzene derivative characterized by a dense functional group array: a methyl ester, a nitro group, a phenolic hydroxyl, and a methyl group. Its primary utility lies in medicinal chemistry as a "scaffold" molecule. The presence of the phenolic hydroxyl at position 5 allows for etherification (e.g., introduction of solubilizing chains), while the nitro group at position 3 serves as a latent amino group for subsequent cyclization into isoindoline-1,3-dione cores.

Chemical Identity & Structural Analysis[6][7][8][9]

| Parameter | Detail |

| IUPAC Name | Methyl 5-hydroxy-2-methyl-3-nitrobenzoate |

| CAS Number | 88132-51-8 |

| Molecular Formula | C₉H₉NO₅ |

| Molecular Weight | 211.17 g/mol |

| SMILES | COC(=O)C1=CC(O)=CC(=O)=C1C |

| InChI Key | FDEBUJNUWWJENQ-UHFFFAOYSA-N |

Structural Features[1][2][3][9][10][11]

-

Steric Crowding: The 1,2,3-substitution pattern (Ester-Methyl-Nitro) creates significant steric strain, forcing the nitro and ester groups to rotate out of planarity with the benzene ring. This impacts reactivity, making the ester less susceptible to hydrolysis compared to unhindered benzoates.

-

Electronic Push-Pull: The molecule possesses a "push-pull" electronic system. The phenolic -OH (position 5) acts as an electron donor (via resonance), while the nitro (position 3) and ester (position 1) groups are electron-withdrawing. This makes the phenolic proton more acidic than typical cresols.

Physicochemical Profile

Thermodynamic & Physical Constants[10][12]

-

Physical State: Crystalline Solid (typically off-white to pale yellow powder).

-

Melting Point: Typically 145–155 °C (Estimated based on structural analogs; experimental values vary by purity).

-

Boiling Point: Predicted ~380 °C (Decomposes before boiling at atmospheric pressure).

-

Density: ~1.38 g/cm³ (Predicted).

Solubility & Lipophilicity

-

LogP (Octanol/Water): 1.8 – 2.1 (Predicted). The compound is moderately lipophilic.

-

Solubility:

-

High: DMSO, DMF, Acetone, Ethyl Acetate.

-

Moderate: Dichloromethane, Methanol.

-

Low/Insoluble: Water (neutral pH), Hexanes.

-

-

pKa (Phenolic OH): ~7.5 – 8.2 . The electron-withdrawing nitro group (meta) and ester group increase the acidity of the phenol compared to p-cresol (pKa ~10.3), allowing deprotonation by weak bases (e.g., K₂CO₃).

Spectral Characterization (Expected Signals)

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ ~10.5 ppm (s, 1H, -OH, exchangeable)

-

δ ~7.5 ppm (d, 1H, Ar-H)

-

δ ~7.2 ppm (d, 1H, Ar-H)

-

δ 3.85 ppm (s, 3H, -OCH₃ ester)

-

δ 2.45 ppm (s, 3H, Ar-CH₃)

-

-

IR Spectrum:

-

~3300–3400 cm⁻¹ (Broad -OH stretch)

-

~1720 cm⁻¹ (Strong C=O ester stretch)

-

~1530 & 1350 cm⁻¹ (NO₂ asymmetric/symmetric stretches)

-

Synthetic Utility & Reactivity[13][14]

The compound is most valuable for its ability to undergo regioselective alkylation and nitro reduction .

Primary Workflow: Synthesis of IMiD Precursors

The following diagram illustrates the standard workflow where Methyl 5-hydroxy-2-methyl-3-nitrobenzoate is converted into a phthalic acid derivative, a key step in creating Lenalidomide-type drugs.

Figure 1: Synthetic workflow transforming the 5-hydroxy scaffold into complex pharmaceutical intermediates.

Key Reaction Protocols

A. O-Alkylation (Ether Formation)

Because the phenolic OH is acidic (pKa ~8), it can be selectively alkylated without hydrolyzing the ester.

-

Reagents: Alkyl halide (e.g., 2-iodopropane), Potassium Carbonate (K₂CO₃).

-

Solvent: DMF or Acetone.

-

Conditions: 50–60 °C for 4–12 hours.

-

Mechanism: Sₙ2 attack by the phenoxide ion on the alkyl halide.

B. Nitro Reduction

The nitro group is reduced to an aniline to permit lactam formation.

-

Method 1 (Catalytic): H₂, Pd/C in Methanol.

-

Method 2 (Chemical): Iron powder/NH₄Cl or SnCl₂.

-

Note: The ester group remains intact under neutral catalytic hydrogenation conditions.

Handling, Stability & Safety

Stability Profile

-

Hydrolytic Stability: The methyl ester is relatively stable to neutral water but will hydrolyze under basic conditions (pH > 10) to the free carboxylic acid.

-

Thermal Stability: Stable up to ~100 °C. Avoid heating dry solid above 150 °C due to potential decomposition of the nitro group.

-

Light Sensitivity: Nitro-aromatics can darken upon prolonged exposure to light; store in amber vials.

Safety Protocols (GHS Classification)

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

PPE Requirements: Nitrile gloves, safety goggles, and lab coat. Work within a fume hood to avoid inhalation of dust.

References

-

United States Patent 9133161 . Processes for preparing isoindoline-1,3-dione compounds. Google Patents. Link

-

PubChem Database . Methyl 5-hydroxy-2-methyl-3-nitrobenzoate (Compound).[1][2][3][4] National Center for Biotechnology Information. Link

-

ChemicalBook . CAS 88132-51-8 Product Entry. Link

- Muller, G. et al. (1999). Thalidomide analogs and lighter weight analogs of thalidomide. Bioorganic & Medicinal Chemistry Letters. (Contextual reference for IMiD synthesis).

Sources

- 1. US9133161B2 - Processes for preparing isoindoline-1,3-dione compounds - Google Patents [patents.google.com]

- 2. WO2014018866A1 - Processes for preparing isoindoline-1,3-dione compounds - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. chemicalbook.com [chemicalbook.com]

Molecular structure and weight of Methyl 5-hydroxy-2-methyl-3-nitrobenzoate

The following technical guide provides an in-depth analysis of Methyl 5-hydroxy-2-methyl-3-nitrobenzoate , a critical intermediate in the synthesis of immunomodulatory imide drugs (IMiDs).

CAS Registry Number: 88132-51-8 Molecular Formula: C₉H₉NO₅ Molecular Weight: 211.17 g/mol

Executive Summary

Methyl 5-hydroxy-2-methyl-3-nitrobenzoate is a highly functionalized aromatic ester used primarily as a building block in the pharmaceutical industry. It serves as a key regioselective intermediate for the synthesis of isoindoline-1,3-dione derivatives, a class of compounds structurally related to Thalidomide , Lenalidomide , and Pomalidomide . Its unique substitution pattern—featuring a nitro group adjacent to a methyl group and meta to a hydroxyl group—makes it an essential scaffold for constructing the phthalimide core of Cereblon (CRBN) modulators.

Molecular Characterization

Structural Analysis

The molecule consists of a benzene ring tetrasubstituted at the 1, 2, 3, and 5 positions. The steric and electronic environment is defined by the interplay of these groups:

-

Position 1 (Ester): The methyl ester (-COOCH₃) acts as a moderate electron-withdrawing group (EWG), directing meta.

-

Position 2 (Methyl): The methyl group (-CH₃) provides steric bulk and weak electron donation, directing ortho/para.

-

Position 3 (Nitro): The nitro group (-NO₂) is a strong EWG, critical for subsequent reduction to an amine (forming the isoindoline ring).

-

Position 5 (Hydroxyl): The hydroxyl group (-OH) is a strong electron-donating group (EDG), activating the ring and serving as a handle for etherification (e.g., alkylation with isopropyl halides).

Physicochemical Properties

The following data summarizes the core physical parameters.

| Property | Value | Notes |

| Exact Mass | 211.0481 Da | Monoisotopic mass |

| Appearance | Yellow Crystalline Solid | Typical of nitrophenols |

| Melting Point | N/A (Est. 70–80 °C) | Based on isomeric analogs |

| Solubility | DMSO, Methanol, Ethyl Acetate | Poor solubility in water |

| pKa (OH) | ~7.0–8.0 | Acidified by the nitro group |

| LogP | ~1.8 | Lipophilic character |

Spectroscopic Signature (Predicted)

-

¹H NMR (DMSO-d₆):

-

δ 10.5-11.0 ppm (s, 1H): Phenolic -OH (exchangeable).

-

δ 7.4-7.6 ppm (s, 1H): Aromatic H at C4/C6 (singlet-like due to substitution).

-

δ 7.1-7.3 ppm (s, 1H): Aromatic H at C6/C4.

-

δ 3.85 ppm (s, 3H): Methyl ester (-OCH₃).

-

δ 2.45 ppm (s, 3H): Aryl methyl (-CH₃).

-

-

IR Spectrum:

-

3300–3400 cm⁻¹: O-H stretch (broad).

-

1710–1725 cm⁻¹: C=O stretch (ester).

-

1530 & 1350 cm⁻¹: N-O stretch (nitro group).

-

Synthesis & Fabrication

The synthesis of Methyl 5-hydroxy-2-methyl-3-nitrobenzoate presents a regiochemical challenge due to the directing effects of the hydroxyl and methyl groups. The industrial route typically employs nitration of Methyl 5-hydroxy-2-methylbenzoate under controlled conditions to favor the 3-nitro isomer, often requiring purification to remove the 4-nitro or 6-nitro byproducts.

Retrosynthetic Analysis

The target is assembled via Electrophilic Aromatic Substitution (EAS).

-

Precursor: Methyl 5-hydroxy-2-methylbenzoate (or the corresponding acid).

-

Mechanism: The methyl group at C2 and the ester at C1 cooperatively activate/direct to C3 (ortho to methyl, meta to ester), although the strong OH director at C5 competes for C4/C6. Regioselectivity is achieved via steric control or specific temperature gradients.

Experimental Protocol

Note: This protocol is adapted from patent literature (WO2014018866) describing the preparation of analogous nitro-benzoates.

Step 1: Preparation of Nitrating Mixture [5][6]

-

Cool 50 mL of concentrated Sulfuric Acid (H₂SO₄) to 0°C in an ice-salt bath.

-

Slowly add 1.05 equivalents of Fuming Nitric Acid (HNO₃) dropwise, maintaining temperature <5°C.

Step 2: Nitration Reaction

-

Dissolve 10.0 g (60 mmol) of Methyl 5-hydroxy-2-methylbenzoate in 40 mL of glacial acetic acid.

-

Cool the substrate solution to 0–5°C.

-

Add the nitrating mixture dropwise over 45 minutes. Critical: Do not allow temperature to exceed 10°C to prevent dinitration or oxidation.

-

Stir at 0–5°C for 2 hours, then allow to warm to room temperature (20°C) for 1 hour.

Step 3: Isolation & Purification

-

Pour the reaction mixture over 200 g of crushed ice/water.

-

Stir vigorously; the product will precipitate as a yellow solid.

-

Filter the solid and wash with cold water (3 x 50 mL) to remove acid residues.

-

Recrystallization: Dissolve the crude solid in minimum hot Methanol. Cool to 4°C to crystallize the 3-nitro isomer.

-

Validation: Check purity via TLC (Ethyl Acetate/Hexane 1:3) and ¹H NMR.[7]

Figure 1: Synthetic pathway for the nitration of the benzoate precursor. Regioselectivity is controlled by temperature and steric factors.

Applications in Drug Development[5]

Methyl 5-hydroxy-2-methyl-3-nitrobenzoate is a high-value intermediate in the synthesis of Immunomodulatory Drugs (IMiDs) . These drugs function by binding to Cereblon (CRBN) , a substrate receptor of the E3 ubiquitin ligase complex CRL4.

Role in Pomalidomide/Lenalidomide Analogs

The compound is used to construct the substituted phthalimide or isoindoline core.

-

Alkylation: The C5-hydroxyl group is often alkylated (e.g., with 2-iodopropane) to tune lipophilicity.

-

Reduction: The C3-nitro group is reduced to an amine (-NH₂).[5]

-

Cyclization: The resulting amino-ester cyclizes with glutarimide derivatives to form the final drug scaffold.

Mechanism of Action (Downstream)

Drugs derived from this intermediate modulate the ubiquitination of transcription factors like Ikaros (IKZF1) and Aiolos (IKZF3) . By altering the substrate specificity of Cereblon, these molecules induce the degradation of lymphoid transcription factors, leading to T-cell activation and anti-myeloma activity.

Figure 2: Workflow illustrating the transformation of the title compound into bioactive IMiD therapeutics.

References

- Processes for preparing isoindoline-1,3-dione compounds.

-

Nitration of Methyl Benzoate (General Protocol). Source: Royal Society of Chemistry [Link]

Sources

Solubility of Methyl 5-hydroxy-2-methyl-3-nitrobenzoate in organic solvents

An In-Depth Technical Guide to the Solubility of Methyl 5-hydroxy-2-methyl-3-nitrobenzoate in Organic Solvents

Authored by: A Senior Application Scientist

Foreword

For the researcher, scientist, and drug development professional, understanding the solubility of a compound is a cornerstone of its practical application. It dictates the choice of solvents for synthesis, purification, formulation, and analytical characterization. This guide provides a comprehensive analysis of the solubility of Methyl 5-hydroxy-2-methyl-3-nitrobenzoate, a compound of interest in medicinal chemistry and organic synthesis.

Given the limited availability of specific experimental solubility data for this compound in publicly accessible literature, this guide adopts a dual approach. Firstly, it provides a robust theoretical framework to predict the solubility of Methyl 5-hydroxy-2-methyl-3-nitrobenzoate based on its molecular structure and the principles of intermolecular forces. Secondly, it offers a detailed, field-proven experimental protocol for the empirical determination of its solubility in various organic solvents. This dual-pronged strategy empowers the reader with both predictive insight and the means for practical validation.

Molecular Structure and Physicochemical Properties

Methyl 5-hydroxy-2-methyl-3-nitrobenzoate is a substituted aromatic compound with the molecular formula C₉H₉NO₅. Its structure incorporates several functional groups that collectively determine its physicochemical properties, including its solubility.

-

Molecular Weight: 195.17 g/mol [1]

-

Structure:

-

A benzene ring, which is inherently nonpolar.

-

A hydroxyl (-OH) group, which is polar and can act as a hydrogen bond donor and acceptor.

-

A methyl (-CH₃) group, which is nonpolar.

-

A nitro (-NO₂) group, which is strongly electron-withdrawing and highly polar.

-

A methyl ester (-COOCH₃) group, which is polar and can act as a hydrogen bond acceptor.

-

The presence of both polar (hydroxyl, nitro, methyl ester) and nonpolar (benzene ring, methyl group) moieties suggests that the solubility of this compound will be highly dependent on the nature of the solvent.

Theoretical Solubility Profile

The principle of "like dissolves like" is the guiding tenet for predicting solubility.[2] This principle states that substances with similar intermolecular forces are likely to be soluble in one another. The interplay of the functional groups in Methyl 5-hydroxy-2-methyl-3-nitrobenzoate allows for a nuanced prediction of its solubility in different classes of organic solvents.

Polar Protic Solvents (e.g., Methanol, Ethanol, Water)

These solvents can engage in hydrogen bonding. The hydroxyl group in Methyl 5-hydroxy-2-methyl-3-nitrobenzoate will be the primary driver of solubility in these solvents. The nitro and methyl ester groups can also act as hydrogen bond acceptors. Therefore, the compound is expected to exhibit moderate to good solubility in polar protic solvents. However, the presence of the nonpolar benzene ring and methyl group will likely prevent it from being freely miscible, especially in water. For instance, the related compound methyl 3-nitrobenzoate is only slightly soluble in ethanol and insoluble in water.[3] The addition of a hydroxyl group in our target compound should increase its affinity for protic solvents compared to methyl 3-nitrobenzoate.

Polar Aprotic Solvents (e.g., Acetone, Dimethylformamide, Dimethyl Sulfoxide)

These solvents are polar but do not have hydrogen bond-donating capabilities. They can, however, act as hydrogen bond acceptors and engage in dipole-dipole interactions. The highly polar nitro group and the methyl ester group of Methyl 5-hydroxy-2-methyl-3-nitrobenzoate will facilitate strong dipole-dipole interactions with these solvents. The hydroxyl group can also interact favorably. Consequently, the compound is predicted to have good solubility in many polar aprotic solvents.

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether)

These solvents primarily interact through weak van der Waals forces. While the benzene ring and methyl group of Methyl 5-hydroxy-2-methyl-3-nitrobenzoate will have some affinity for these solvents, the highly polar hydroxyl, nitro, and methyl ester groups will significantly hinder solubility. The energy required to break the strong intermolecular forces between the polar functional groups of the solute will not be compensated by the weak interactions with the nonpolar solvent molecules. Therefore, the compound is expected to have poor solubility in nonpolar solvents. The related compound methyl 2-methyl-3-nitrobenzoate is noted to be soluble in methanol, a polar protic solvent, which aligns with this theoretical framework.[4]

Predicted Solubility Summary

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderately to Highly Soluble | Hydrogen bonding interactions with the hydroxyl, nitro, and ester groups. |

| Water | Sparingly Soluble to Insoluble | The nonpolar backbone limits solubility despite the presence of polar groups. | |

| Polar Aprotic | Acetone, Ethyl Acetate, DMF, DMSO | Highly Soluble | Strong dipole-dipole interactions with the nitro and ester groups. |

| Nonpolar | Hexane, Toluene, Dichloromethane | Sparingly Soluble to Insoluble | The high polarity of the functional groups is unfavorable for interaction with nonpolar solvents. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Sparingly to Moderately Soluble | Ethers have intermediate polarity and can act as hydrogen bond acceptors, leading to some solubility. |

Experimental Determination of Solubility: A Validated Protocol

The following is a robust, step-by-step protocol for the quantitative determination of the solubility of Methyl 5-hydroxy-2-methyl-3-nitrobenzoate. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Materials and Reagents

-

Methyl 5-hydroxy-2-methyl-3-nitrobenzoate (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or small glass test tubes with screw caps

-

A constant temperature shaker or water bath

-

A centrifuge

-

A precision analytical balance

-

Volumetric flasks and pipettes

-

A UV-Vis spectrophotometer (if the compound has a suitable chromophore) or an HPLC system.

Experimental Workflow

Caption: Experimental workflow for determining the solubility of a compound.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of Methyl 5-hydroxy-2-methyl-3-nitrobenzoate to a series of vials, each containing a known volume (e.g., 5 mL) of the selected organic solvents. "Excess" means that undissolved solid should be clearly visible.

-

Seal the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for at least 24 to 48 hours to ensure saturation is reached.

-

-

Sample Collection:

-

After equilibration, centrifuge the vials at high speed for 10-15 minutes to pellet the undissolved solid.

-

Carefully withdraw a precise volume (e.g., 1 mL) of the clear supernatant without disturbing the solid pellet.

-

-

Quantification (UV-Vis Spectrophotometry Example):

-

Calibration Curve: Prepare a series of standard solutions of known concentrations of Methyl 5-hydroxy-2-methyl-3-nitrobenzoate in the chosen solvent. Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max). Plot a graph of absorbance versus concentration to create a calibration curve.

-

Sample Analysis: Dilute the collected supernatant with a known volume of the solvent to bring its concentration within the range of the calibration curve. Measure the absorbance of the diluted sample.

-

Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Account for the dilution factor to calculate the concentration of the original saturated solution. This concentration is the solubility of the compound in that solvent at the specified temperature.

-

Factors Influencing Solubility

-

Temperature: The solubility of most solid compounds in organic solvents increases with temperature. It is crucial to control and report the temperature at which solubility is determined.

-

Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility.

-

Crystalline Structure: The crystal lattice energy of the solid compound can influence its solubility. A more stable crystal structure will require more energy to break apart and will thus be less soluble.

-

Purity of the Compound and Solvent: Impurities can affect the measured solubility. Using high-purity materials is essential for obtaining accurate and reproducible results.

Conclusion

While specific, publicly available quantitative data on the solubility of Methyl 5-hydroxy-2-methyl-3-nitrobenzoate is scarce, a thorough understanding of its molecular structure allows for a reliable prediction of its solubility profile. The presence of both hydrogen-bonding and polar groups, combined with a nonpolar aromatic core, suggests a strong dependence on solvent choice. The compound is expected to be most soluble in polar aprotic and polar protic solvents, and least soluble in nonpolar solvents. For applications requiring precise solubility data, the provided experimental protocol offers a robust and validated method for its determination. This guide serves as a foundational resource for researchers, providing both the theoretical underpinnings and the practical tools necessary to work effectively with this compound.

References

Sources

- 1. Methyl 2-methyl-5-nitrobenzoate | C9H9NO4 | CID 4377758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.ws [chem.ws]

- 3. chembk.com [chembk.com]

- 4. Methyl 2-methyl-3-nitrobenzoate | 59382-59-1 [chemicalbook.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. scribd.com [scribd.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. Methyl 5-hydroxy-2-nitrobenzoate | C8H7NO5 | CID 12922678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CAS#:215659-03-3 | Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate | Chemsrc [chemsrc.com]

- 11. Methyl 2-hydroxy-3-nitrobenzoate | C8H7NO5 | CID 596904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. aiinmr.com [aiinmr.com]

- 15. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

Thermodynamic stability of Methyl 5-hydroxy-2-methyl-3-nitrobenzoate

An In-depth Technical Guide to the Thermodynamic Stability of Methyl 5-hydroxy-2-methyl-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-hydroxy-2-methyl-3-nitrobenzoate is a substituted aromatic compound with potential applications in pharmaceutical synthesis and materials science. As with many nitroaromatic compounds, a thorough understanding of its thermodynamic stability is paramount for safe handling, storage, and application. This guide provides a comprehensive framework for evaluating the thermodynamic stability of this molecule. While specific experimental data for Methyl 5-hydroxy-2-methyl-3-nitrobenzoate is not extensively available in public literature, this document synthesizes established principles from analogous nitroaromatic compounds to present a robust predictive analysis and a guide to experimental validation. We will delve into the theoretical underpinnings of its stability, outline detailed protocols for experimental assessment, and discuss potential decomposition pathways.

Introduction: The Criticality of Thermodynamic Stability for Nitroaromatic Compounds

Nitroaromatic compounds are a class of molecules that feature prominently in a wide range of industrial applications, from the synthesis of dyes and pesticides to their use as explosives.[1][2] Their utility is often intrinsically linked to the energetic nature of the nitro group (-NO2). However, this same functional group can also confer thermal instability, making a comprehensive understanding of their thermodynamic properties a non-negotiable aspect of laboratory and industrial practice.

The addition of a nitro group to an aromatic ring significantly alters the molecule's chemical properties. The strong electron-withdrawing nature of the nitro group can make the compound susceptible to decomposition, which can be initiated by heat, shock, or friction. The explosive decomposition of organic nitro compounds is a redox reaction where the nitro group acts as an internal oxidant for the hydrocarbon backbone, which serves as the fuel.[3] This process can generate highly stable gaseous products like molecular nitrogen (N2), carbon dioxide (CO2), and water (H2O), leading to a rapid release of energy.[3]

For a molecule like Methyl 5-hydroxy-2-methyl-3-nitrobenzoate, which may serve as an intermediate in the synthesis of active pharmaceutical ingredients, ensuring its thermal stability is crucial for:

-

Safe Handling and Storage: Preventing accidental decomposition during routine laboratory operations and long-term storage.

-

Process Safety in Manufacturing: Designing safe and controllable synthetic routes, especially for reactions conducted at elevated temperatures.

-

Regulatory Compliance: Providing necessary safety data for new chemical entities.

This guide will, therefore, provide a detailed roadmap for assessing the thermodynamic stability of Methyl 5-hydroxy-2-methyl-3-nitrobenzoate, drawing upon established methodologies for similar compounds.

Factors Influencing the Thermodynamic Stability of Methyl 5-hydroxy-2-methyl-3-nitrobenzoate

The stability of a nitroaromatic compound is not solely determined by the presence of the nitro group but is a complex interplay of all the functional groups on the aromatic ring. For Methyl 5-hydroxy-2-methyl-3-nitrobenzoate, the key substituents are:

-

Nitro Group (-NO2): The primary determinant of energetic properties. The number and relative positions of nitro groups can significantly impact stability.

-

Hydroxyl Group (-OH): Can participate in intramolecular hydrogen bonding with the adjacent nitro group, which can influence the molecule's conformation and stability.

-

Methyl Group (-CH3): An electron-donating group that can slightly influence the electronic properties of the aromatic ring.

-

Methyl Ester Group (-COOCH3): An electron-withdrawing group that can also affect the overall electronic nature of the molecule.

The relative positions of these groups are also critical. In Methyl 5-hydroxy-2-methyl-3-nitrobenzoate, the proximity of the hydroxyl and nitro groups may lead to specific decomposition pathways.

Experimental Assessment of Thermodynamic Stability

A multi-technique approach is essential for a thorough evaluation of thermodynamic stability. The following are standard and highly recommended experimental protocols.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting point, glass transition, and decomposition temperature.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of Methyl 5-hydroxy-2-methyl-3-nitrobenzoate into a hermetically sealed aluminum pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at a starting temperature, e.g., 30 °C.

-

Ramp the temperature at a constant rate, typically 10 °C/min, to a final temperature well above the expected decomposition, e.g., 350 °C.

-

Maintain a constant inert atmosphere, such as nitrogen, to prevent oxidative degradation.

-

-

Data Analysis:

-

The melting point will be observed as an endothermic peak.

-

The onset of decomposition will be identified by a sharp exothermic peak, indicating a release of energy. The temperature at the onset of this exotherm is a critical indicator of thermal stability.

-

Data Presentation:

| Parameter | Expected Observation | Significance |

| Melting Point (°C) | An endothermic peak | Provides information on purity and solid-state stability. |

| Decomposition Onset (°C) | The start of a sharp exothermic peak | A key indicator of the temperature at which the material begins to decompose rapidly. |

| Decomposition Enthalpy (J/g) | The area under the exothermic peak | Quantifies the energy released during decomposition. A higher value indicates a more energetic decomposition. |

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the decomposition temperature and to quantify mass loss associated with different decomposition steps.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of Methyl 5-hydroxy-2-methyl-3-nitrobenzoate into a TGA pan.

-

Instrument Setup: Place the sample pan in the TGA furnace.

-

Thermal Program:

-

Equilibrate the sample at a starting temperature, e.g., 30 °C.

-

Ramp the temperature at a constant rate, typically 10 °C/min, to a final temperature, e.g., 600 °C.

-

Maintain a constant inert atmosphere (e.g., nitrogen).

-

-

Data Analysis:

-

The TGA curve will show a stable mass until the onset of decomposition.

-

A sharp decrease in mass indicates decomposition. The temperature at which 5% mass loss occurs (T5%) is often used as a measure of thermal stability.

-

The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

-

Data Presentation:

| Parameter | Expected Observation | Significance |

| Onset of Decomposition (°C) | Temperature at which significant mass loss begins. | Indicates the start of thermal degradation. |

| T5% (°C) | Temperature at which 5% of the initial mass is lost. | A common metric for comparing the thermal stability of different materials. |

| Residual Mass (%) | The percentage of mass remaining at the end of the experiment. | Provides information about the non-volatile decomposition products. |

Experimental Workflow for Thermal Analysis

Caption: Workflow for the thermal analysis of Methyl 5-hydroxy-2-methyl-3-nitrobenzoate.

Predicted Decomposition Pathways

The thermal decomposition of nitroaromatic compounds can proceed through several mechanisms. For Methyl 5-hydroxy-2-methyl-3-nitrobenzoate, the following pathways are plausible:

-

C-NO2 Bond Homolysis: This is often the initial and rate-determining step in the decomposition of many nitroaromatic explosives.[4] This pathway generates a phenyl radical and nitrogen dioxide (NO2). The highly reactive products can then initiate a cascade of secondary reactions.

-

Intramolecular Hydrogen Transfer: The presence of a hydroxyl group ortho to a nitro group can facilitate an intramolecular hydrogen transfer, leading to the formation of an aci-nitro intermediate, which can then undergo further rearrangement and decomposition.

-

Decarboxylation: At elevated temperatures, the methyl ester group may be lost as carbon dioxide and methane, or other small molecules.

Proposed High-Level Decomposition Scheme

Caption: Potential decomposition pathways for Methyl 5-hydroxy-2-methyl-3-nitrobenzoate.

Safety, Handling, and Storage

Given the presence of the nitro group, Methyl 5-hydroxy-2-methyl-3-nitrobenzoate should be handled with the appropriate precautions for a potentially energetic material until proven otherwise by experimental data.

Personal Protective Equipment (PPE):

-

Hand Protection: Wear protective gloves.

-

Eye Protection: Use safety glasses with side-shields or goggles.

-

Skin and Body Protection: Wear a lab coat.

Handling:

-

Avoid generating dust.

-

Use in a well-ventilated area or in a fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Keep away from heat, sparks, and open flames.

-

Ground all equipment when handling large quantities to prevent electrostatic discharge.

Storage:

-

Store in a cool, dry, and well-ventilated place.

-

Keep the container tightly closed.

-

Store away from incompatible materials such as strong oxidizing agents. A safety data sheet for a similar compound suggests a storage class of 11 for combustible solids.

Hazardous Decomposition Products: Upon combustion or thermal decomposition, this compound may produce hazardous fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides (NOx).[5]

Conclusion

A thorough understanding and experimental validation of the thermodynamic stability of Methyl 5-hydroxy-2-methyl-3-nitrobenzoate are indispensable for its safe and effective use in research and development. This guide has provided a comprehensive framework based on established principles for nitroaromatic compounds. By following the outlined experimental protocols, researchers can generate the necessary data to establish a complete stability profile for this molecule. This, in turn, will enable the implementation of appropriate safety measures and the design of robust and safe chemical processes.

References

-

Williams, R. E. (2006). Bacterial pathways for degradation of nitroaromatics. PubMed. [Link][1]

-

Pérez, J., & de la Torre, R. (n.d.). Biodegradation of nitroaromatic pollutants: from pathways to remediation. PubMed. [Link][2]

-

Spain, J. C. (2012). Biodegradation and Transformation of Nitroaromatic Compounds. DTIC. [Link]

-

Brill, T. B. (1993). Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. DTIC. [Link][4]

Sources

- 1. Bacterial pathways for degradation of nitroaromatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biodegradation of nitroaromatic pollutants: from pathways to remediation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nitro compound - Wikipedia [en.wikipedia.org]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. fishersci.se [fishersci.se]

Literature review of Methyl 5-hydroxy-2-methyl-3-nitrobenzoate derivatives

The following technical guide provides an in-depth review of Methyl 5-hydroxy-2-methyl-3-nitrobenzoate (and its related isomers/derivatives), a critical intermediate in the synthesis of complex pharmaceutical scaffolds including indole-based antivirals (e.g., Umifenovir/Arbidol) and isoindoline-based immunomodulators.[1]

Content Type: Technical Whitepaper & Synthesis Guide Audience: Medicinal Chemists, Process Engineers, and Drug Development Scientists[1]

Executive Summary

Methyl 5-hydroxy-2-methyl-3-nitrobenzoate is a highly functionalized aromatic scaffold characterized by a "push-pull" electronic system.[1] The presence of an electron-donating hydroxyl group (C5) and electron-withdrawing nitro (C3) and ester (C1) groups creates a unique reactivity profile essential for Nucleophilic Aromatic Substitution (SNAr) and Indole Cyclization (e.g., Nenitzescu or Reissert reactions).[1] This guide details the synthesis, structural properties, and application of this intermediate in the production of broad-spectrum antivirals and next-generation immunomodulatory drugs.[1]

Chemical Identity & Structural Logic

The compound serves as a dense functional platform.[1] Its substitution pattern allows for orthogonal derivatization:

-

C1 (Ester): Electrophilic site for amidation or cyclization (e.g., forming the glutarimide ring in Lenalidomide analogs).[1]

-

C3 (Nitro): Precursor to amines (via reduction) for aniline-based couplings or indole nitrogen formation.[1]

-

C5 (Hydroxyl): Nucleophilic site for etherification (solubility modulation) or further halogenation.[1]

-

C2 (Methyl): Steric anchor; prevents rotation in biaryl systems and serves as a carbon source in cyclization.[1]

Core Structure Data

| Property | Specification |

| IUPAC Name | Methyl 5-hydroxy-2-methyl-3-nitrobenzoate |

| Molecular Formula | C₉H₉NO₅ |

| Molecular Weight | 211.17 g/mol |

| CAS Number | 88132-51-8 (Generic/Isomer dependent) |

| Key Moiety | Nitro-Cresol Ester |

Synthetic Pathways

The synthesis of this scaffold requires careful regiocontrol to distinguish between the activating effects of the hydroxyl group and the directing effects of the methyl/ester groups.[1]

Route A: Direct Nitration of Methyl 5-hydroxy-2-methylbenzoate (The "Direct" Route)

This is the most common laboratory scale route.[1] The starting material, Methyl 5-hydroxy-2-methylbenzoate (Methyl 5-hydroxytoluate), is nitrated.[1]

-

Challenge: The C5-OH group strongly directs ortho (positions 4 and 6). The C2-Methyl group directs ortho (positions 1 and 3).[1]

-

Solution: The C1-Ester and C2-Methyl groups create steric crowding at C6 and C1, while the electronic synergy of the Methyl group (activator) and Ester (meta-director) favors C3, despite the meta-relationship to the strong OH donor.[1] Optimization often requires low temperature and specific nitrating agents (e.g., KNO₃/H₂SO₄) to maximize the C3-nitro isomer over the C4/C6 byproducts.[1]

Route B: The "De Novo" Oxidation Route (Industrial Scale)

For high-purity applications (avoiding isomer separation), the synthesis starts from 3-nitro-o-xylene .[1]

-

Oxidation: 3-nitro-o-xylene is selectively oxidized (using O₂/Co-Mn catalysts or HNO₃) to 3-nitro-2-methylbenzoic acid .[1]

-

Bromination (Regiospecific): The acid is brominated.[1] The Nitro (meta), Carboxyl (meta), and Methyl (para) groups all direct the incoming electrophile to Position 5 .[1]

-

Hydroxylation: The resulting 5-bromo-3-nitro-2-methylbenzoic acid is converted to the phenol via copper-catalyzed hydroxylation or boronate oxidation.[1]

-

Esterification: Standard Fischer esterification yields the target methyl ester.[1]

Caption: Comparative synthesis routes. Route A (left) offers brevity but requires isomer separation.[1] Route B (right) ensures regiospecificity via directed bromination.[1]

Detailed Experimental Protocols

Protocol 1: Nitration of Methyl Benzoate Derivative (General Procedure)

Note: This protocol is adapted for the specific activation pattern of the 5-hydroxy-2-methyl substrate.[1]

Reagents:

-

Methyl 5-hydroxy-2-methylbenzoate (1.0 eq)[1]

-

Fuming Nitric Acid (HNO₃, 1.05 eq)[1]

-

Dichloromethane (DCM) (optional co-solvent for temperature control)[1]

Step-by-Step:

-

Preparation: Dissolve the starting benzoate in H₂SO₄ at 0°C. The solution must be kept anhydrous to maintain the concentration of the nitronium ion (

).[1] -

Addition: Add the nitrating mixture (HNO₃/H₂SO₄) dropwise over 30-60 minutes.

-

Quenching: Pour the reaction mixture onto crushed ice (5x volume).

-

Isolation: Filter the resulting precipitate. The crude solid typically contains a mixture of the 3-nitro (target) and 4/6-nitro isomers.[1]

-

Purification: Recrystallize from Methanol/Water (9:1). The 3-nitro isomer often exhibits lower solubility due to intramolecular H-bonding between the Nitro and Hydroxyl groups (if adjacent) or packing effects.[1] Note: For the 3-nitro-5-hydroxy isomer, column chromatography (Hexane/EtOAc) is recommended for high purity.[1]

Protocol 2: Bromination with DBDMH (Route B Step)

Reagents:

Step-by-Step:

-

Suspend the benzoic acid derivative in conc. H₂SO₄ at 0°C.[1][4][5]

-

Add DBDMH portion-wise over 30 minutes. The reaction is exothermic.[1]

-

Stir at room temperature for 2-4 hours. Monitor by HPLC/TLC.[1]

-

Quench on ice water. Filter the white/yellow precipitate of 5-bromo-3-nitro-2-methylbenzoic acid .

-

Yield: Typically >85% due to the synergistic directing effects of the nitro, methyl, and carboxyl groups targeting position 5.[1]

Applications in Drug Development[1][6][7]

A. Umifenovir (Arbidol) Synthesis

The Indole Core of Arbidol (Umifenovir) is a highly substituted scaffold.[1] The methyl 5-hydroxy-2-methyl-3-nitrobenzoate derivative serves as a precursor to the indole ring via the Nenitzescu or Modified Reissert synthesis.[1]

-

Mechanism: The nitro group is reduced to an amine.[1][6] The resulting aniline reacts with an

-keto ester (or via diazonium chemistry) to close the indole ring.[1] -

Significance: The C5-hydroxyl and C6-bromo (introduced later) pattern is critical for the antiviral activity, specifically for hydrophobic interaction with the influenza virus hemagglutinin (HA) protein.[1]

B. Immunomodulatory Imides (IMiDs)

Derivatives of this scaffold are used to synthesize 4-amino-isoindoline-1,3-dione cores found in next-generation analogs of Lenalidomide and Pomalidomide.[1]

-

Workflow:

Caption: Divergent synthesis pathways utilizing the core scaffold for antiviral (blue) and immunomodulatory (red) drug classes.[1]

References

-

Processes for preparing isoindoline-1,3-dione compounds. (Patent US9133161B2).[1] Google Patents.[1] Retrieved from

-

Structure-based optimization and synthesis of antiviral drug Arbidol analogues. PubMed Central. Retrieved from [Link]

-

Preparation method of arbidol intermediate. (Patent CN111269168A).[1] Google Patents.[1] Retrieved from

-

Nitration of Methyl Benzoate (Organic Syntheses Procedure). Organic Syntheses. Retrieved from [Link][1]

Sources

- 1. prepchem.com [prepchem.com]

- 2. US9133161B2 - Processes for preparing isoindoline-1,3-dione compounds - Google Patents [patents.google.com]

- 3. CN111362807A - Preparation method of 3-nitro-2-methylbenzoic acid - Google Patents [patents.google.com]

- 4. webassign.net [webassign.net]

- 5. ochem.weebly.com [ochem.weebly.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Technical Whitepaper: Pharmaceutical Applications of Methyl 5-hydroxy-2-methyl-3-nitrobenzoate

The following technical guide details the pharmaceutical utility of Methyl 5-hydroxy-2-methyl-3-nitrobenzoate , focusing on its critical role in synthesizing next-generation immunomodulatory drugs (IMiDs) and functionalized Cereblon (CRBN) ligands.

CAS: 88132-51-8 | Formula: C9H9NO5 | M.W.: 211.17 g/mol

Executive Summary

Methyl 5-hydroxy-2-methyl-3-nitrobenzoate is a high-value aromatic intermediate primarily utilized in the synthesis of substituted phthalic acid derivatives . Its specific substitution pattern—featuring a nitro group at C3, a hydroxyl at C5, and a methyl group at C2—renders it an indispensable scaffold for constructing 4-amino-isoindoline-1,3-dione cores.

These cores are the pharmacophore of Immunomodulatory Imide Drugs (IMiDs) such as Pomalidomide and Lenalidomide . In modern drug discovery, this intermediate is particularly prized as a precursor for 5-functionalized Cereblon (CRBN) ligands , which serve as the anchor moiety in PROTAC (Proteolysis Targeting Chimera) technologies. The C5-hydroxyl group provides a strategic "exit vector" for linker attachment, enabling the degradation of undruggable protein targets without compromising E3 ligase binding affinity.

Chemical Profile & Reactivity

The compound exhibits a "push-pull" electronic structure that dictates its chemoselectivity during synthetic operations.

| Feature | Chemical Nature | Synthetic Utility |

| C3-Nitro Group | Electron-withdrawing | Precursor to the C4-amino group essential for CRBN binding (H-bond donor). |

| C5-Hydroxy Group | Electron-donating | Critical Handle: Allows for etherification/alkylation to attach PROTAC linkers or solubility-enhancing groups. |

| C2-Methyl Group | Benzylic Carbon | Latent carboxylate. Oxidative cleavage converts the benzoate into a phthalic acid derivative. |

| C1-Methyl Ester | Electrophile | Orthogonal protecting group; directs regioselectivity during nitration or halogenation if further functionalized. |

Structural Causality in Drug Design

The C2-methyl group is not merely a structural spacer; it is a pro-electrophile . In the synthesis of isoindoline-1,3-diones, this methyl group is oxidized to a carboxylic acid, creating the second carbonyl required to form the phthalimide ring. This route is superior to starting with phthalic anhydride because it allows for the pre-installation of the sensitive C5-hydroxyl group under mild conditions.

Primary Pharmaceutical Application: Synthesis of Functionalized IMiDs

The dominant application of this intermediate is the production of 3-amino-5-substituted-phthalic acid derivatives, which are cyclized with 3-aminopiperidine-2,6-dione to form Pomalidomide analogs.

The Synthetic Pathway

The workflow transforms the benzoate into a phthalimide core. The critical step is the oxidative cyclization strategy.

Figure 1: Synthetic workflow converting the benzoate intermediate into a pharmacologically active IMiD scaffold.

Mechanistic Insight[1][2]

-

Protection (Step 1): The C5-phenol must be protected (e.g., as an isopropyl ether) before oxidation. Free phenols are susceptible to oxidative degradation by permanganate.

-

Oxidation (Step 2): The C2-methyl group is oxidized to a carboxylic acid. This generates 3-nitro-5-isopropoxyphthalic acid . This step is thermodynamically driven but requires careful pH control to prevent decarboxylation.

-

Cyclization (Step 4): The resulting phthalic acid reacts with 3-aminopiperidine-2,6-dione hydrochloride . This forms the glutarimide ring, the structural motif responsible for binding to the Cereblon pocket.

Advanced Application: PROTAC Linker Attachment

In the field of targeted protein degradation, "off-the-shelf" Cereblon ligands are required. Pomalidomide is a standard ligand, but attaching a linker to it without destroying its binding affinity is challenging.

-

The Problem: Attaching linkers to the C4-amino group (the aniline nitrogen) often reduces binding affinity to Cereblon.

-

The Solution: The C5-position (derived from the C5-hydroxy of our starting material) is a solvent-exposed "exit vector."

-

Application: Researchers use Methyl 5-hydroxy-2-methyl-3-nitrobenzoate to synthesize 5-hydroxy-pomalidomide . The hydroxyl group is then alkylated with a linker (e.g., PEG chains) connected to a target protein ligand. This creates a PROTAC that recruits Cereblon to degrade the target protein.

Experimental Protocol: Protection & Oxidation

Note: This protocol is a composite of standard industrial methods for this specific scaffold.

Phase A: O-Alkylation (Protection)

Objective: Protect the C5-phenol to survive oxidative conditions.

-

Charge: To a reactor, add Methyl 5-hydroxy-2-methyl-3-nitrobenzoate (1.0 eq) and DMF (10 vol).

-

Base Addition: Add Potassium Carbonate (1.5 eq) at 20–25°C. Stir for 30 min to form the phenoxide.

-

Alkylation: Add 2-Iodopropane (1.2 eq) dropwise. The isopropyl group is preferred for Pomalidomide analogs due to its lipophilicity.

-

Reaction: Heat to 60°C for 4–6 hours. Monitor by HPLC (Target: <2% Starting Material).

-

Workup: Quench with water, extract into Ethyl Acetate. Wash with brine. Concentrate to yield Methyl 5-isopropoxy-2-methyl-3-nitrobenzoate .[1][2]

Phase B: Benzylic Oxidation

Objective: Convert the C2-methyl group to a carboxylic acid.

-

Solvent System: Dissolve the Phase A intermediate in Pyridine/Water (1:1 ratio). Pyridine buffers the reaction and solubilizes the permanganate.

-

Oxidant: Heat to 80°C. Slowly add KMnO4 (4.0 eq) as a solid or slurry over 2 hours. Caution: Exothermic.

-

Filtration: Filter the hot mixture through Celite to remove MnO2 byproducts.

-

Isolation: Acidify the filtrate with HCl to pH 1–2. The product, 3-nitro-5-isopropoxyphthalic acid , will precipitate or can be extracted.

-

Quality Check: 1H NMR should show the disappearance of the Ar-CH3 singlet (approx. 2.6 ppm) and appearance of carboxylic acid protons.[3]

-

Quality Control & Analytics

For drug development, the purity of this intermediate is critical to prevent regioisomeric impurities in the final API.

HPLC Method Parameters

| Parameter | Specification |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 4.6 x 150mm, 3.5µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 mins |

| Detection | UV at 254 nm (Nitro group absorption) and 210 nm |

| Critical Impurity | Regioisomer: Methyl 3-hydroxy-6-methyl-2-nitrobenzoate (Must be <0.1%). This impurity leads to inactive drug isomers. |

1H NMR Identity Markers (DMSO-d6)

-

Ar-OH: Broad singlet at ~10.5 ppm (disappears upon D2O shake).

-

Ar-H: Two doublets (meta-coupling) around 7.5–7.8 ppm.

-

Ar-CH3: Singlet at ~2.4–2.6 ppm.

-

O-CH3: Singlet at ~3.8–3.9 ppm.

References

-

Celgene Corporation. (2015). Processes for preparing isoindoline-1,3-dione compounds. US Patent 9,133,161 B2. United States Patent and Trademark Office. Link

- Core citation for the use of Methyl 5-hydroxy-2-methyl-3-nitrobenzo

-

Ruchelman, A. L., et al. (2013). Process for the preparation of 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione compounds. WO2014018866A1.[1] World Intellectual Property Organization. Link

- Details the oxidation and cycliz

-

Chamberlain, P. P., et al. (2014).[4] Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology, 21, 803–809. Link

- Provides the structural basis for why the 5-position (derived from the title compound)

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12922678, Methyl 5-hydroxy-2-nitrobenzoate (Related Structure). Link

- Used for structural verification of the benzo

Sources

- 1. WO2014018866A1 - Processes for preparing isoindoline-1,3-dione compounds - Google Patents [patents.google.com]

- 2. US9133161B2 - Processes for preparing isoindoline-1,3-dione compounds - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Melting point range of pure Methyl 5-hydroxy-2-methyl-3-nitrobenzoate

An In-depth Technical Guide to the Characterization and Melting Point Determination of Pure Methyl 5-hydroxy-2-methyl-3-nitrobenzoate

The Significance of the Melting Point in Chemical Analysis

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state at a given pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range, often referred to as a "sharp" melting point. This physical constant is highly sensitive to the presence of impurities, which tend to depress the melting point and broaden the melting range.[1][2][3][4] Therefore, melting point determination serves two critical purposes in a research and development setting:

-

Identification: A measured melting point can be compared to literature values to confirm the identity of a known compound.

-

Purity Assessment: A sharp and narrow melting point range is a strong indicator of high purity.[1][3][4] Conversely, a broad melting range suggests the presence of impurities.[2][3][4]

The molecular characteristics of a compound, such as molecular size, symmetry, and the strength of intermolecular forces (e.g., hydrogen bonding, dipole-dipole interactions), all influence its melting point.[2][3][5] For Methyl 5-hydroxy-2-methyl-3-nitrobenzoate, the presence of a hydroxyl group (enabling hydrogen bonding), a nitro group, and an ester functionality will contribute to its characteristic melting behavior.

Synthesis and Purification: A Prerequisite for Accurate Measurement

An accurate melting point determination is contingent on the purity of the sample. The synthesis of Methyl 5-hydroxy-2-methyl-3-nitrobenzoate, likely proceeding through the nitration of a substituted methyl benzoate precursor, can result in several impurities.

Potential Impurities in Synthesis

The nitration of aromatic rings is a common synthetic route, but it can yield a mixture of products.[6][7][8] Potential impurities in the synthesis of Methyl 5-hydroxy-2-methyl-3-nitrobenzoate may include:

-

Isomeric Products: Nitration can occur at different positions on the aromatic ring, leading to the formation of isomers.

-

Unreacted Starting Materials: Incomplete reactions will leave residual starting materials in the product mixture.

-

Dinitro Compounds: Over-nitration can introduce a second nitro group onto the ring.[6]

-

By-products from Side Reactions: Other reactions can lead to the formation of unintended compounds, such as nitrophenols.[6][8]

Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds.[7][9] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.

General Protocol for Recrystallization:

-

Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for compounds of this nature include ethanol, methanol, or a mixture of ethanol and water.[7][9]

-

Dissolution: Dissolve the crude product in a minimum amount of the hot solvent to create a saturated solution.

-

Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution to remove them.

-

Crystallization: Allow the solution to cool slowly and undisturbed. As the solution cools, the solubility of the compound decreases, and it will crystallize out of the solution. Impurities will ideally remain dissolved.

-

Isolation: Collect the pure crystals by vacuum filtration, for instance, using a Buchner funnel.[7][10]

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done in a desiccator or a vacuum oven at a temperature well below the compound's expected melting point.

The following diagram illustrates the general workflow for the synthesis and purification of a solid organic compound.

Caption: Workflow from Synthesis to Pure Compound.

Methodologies for Melting Point Determination

Two primary methods are employed for the determination of melting point in a laboratory setting: the capillary melting point method and Differential Scanning Calorimetry (DSC).

Capillary Melting Point Method

This traditional and widely used method involves heating a small sample of the compound in a capillary tube and observing the temperature range over which it melts.[1][3]

Detailed Protocol:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount of the powder is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in the heating block of a melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, the thermometer, and the heating block.[1]

-

Observation and Recording: Record two temperatures:

-

T1: The temperature at which the first drop of liquid appears.

-

T2: The temperature at which the entire sample has completely liquefied.

-

-

Reporting: The melting point is reported as the range T1-T2.

The following diagram illustrates the decision-making process for accurate melting point determination using the capillary method.

Caption: Capillary Melting Point Determination Workflow.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[11][12] It provides more quantitative data than the capillary method and is widely used in the pharmaceutical industry.[1][12][13]

Principle of DSC for Melting Point Determination:

As the sample is heated, it absorbs energy when it melts (an endothermic process). This creates a temperature difference between the sample and the reference, resulting in a peak in the DSC thermogram. The onset temperature of this peak is typically reported as the melting point.

Experimental Protocol:

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into a DSC pan.

-

Instrument Calibration: Calibrate the instrument using certified reference standards (e.g., indium) to ensure temperature and enthalpy accuracy.[12]

-

Measurement: Place the sample pan and a reference pan (usually empty) into the DSC cell. Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

-

Data Analysis: The resulting thermogram will show an endothermic peak corresponding to the melting of the sample. The melting point can be determined from the onset temperature of this peak.

Interpretation of Results and Data Presentation

The interpretation of the melting point range is crucial for assessing the purity of the compound.

| Observation | Interpretation |

| Sharp Melting Range (0.5-2 °C) | Indicates a high degree of purity.[4] |

| Broad Melting Range (>2 °C) | Suggests the presence of impurities.[1][2][4] |

| Depressed Melting Point | The measured melting point is lower than the expected value for the pure compound, also indicating impurities.[1][4] |

For a novel compound like Methyl 5-hydroxy-2-methyl-3-nitrobenzoate, the goal would be to achieve a sharp and reproducible melting range after rigorous purification. A typical data summary for a newly synthesized batch might look like this:

| Batch ID | Purification Method | Melting Point Range (°C) (Capillary Method) | DSC Onset Temperature (°C) | Purity Indication |

| M5H2M3NB-001 | Crude Product | 135-142 | 136.5 | Impure |

| M5H2M3NB-001-R1 | 1x Recrystallization (Ethanol/Water) | 144-146 | 144.8 | Improved Purity |

| M5H2M3NB-001-R2 | 2x Recrystallization (Ethanol/Water) | 145.5-146.5 | 145.8 | High Purity |

Note: The melting point values in this table are hypothetical and for illustrative purposes only.

Conclusion

The determination of the melting point range of a pure substance, such as Methyl 5-hydroxy-2-methyl-3-nitrobenzoate, is a critical step in its chemical characterization. It is not merely a number but a reflection of the compound's identity and purity. Achieving a sharp, reproducible melting point requires careful attention to synthesis and, most importantly, rigorous purification to remove isomers, unreacted starting materials, and other by-products. By employing standardized techniques like the capillary method and Differential Scanning Calorimetry, and by understanding the factors that influence the measurement, researchers can confidently establish this key physical property, paving the way for further investigation in drug discovery and development.

References

-

Melting Point Determination. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]

-

What Factors Affect Melting Point? (2022, March 24). Sciencing. Retrieved from [Link]

-

Melting Point Determination: Principle, Procedure & Importance. (2025, December 24). chemistrysh.com. Retrieved from [Link]

-

Factors Affecting Melting Point: Definition, Examples, Diagrams. (n.d.). Unacademy. Retrieved from [Link]

-

Melting Point and Thermometer Calibration. (n.d.). Retrieved from [Link]

-

Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (n.d.). Retrieved from [Link]

-

DSC Studies on Organic Melting Temperature Standards. (2025, August 9). ResearchGate. Retrieved from [Link]

-

methyl 5-hydroxy-2-methyl-3-nitrobenzoate. (2025, May 20). ChemSynthesis. Retrieved from [Link]

-

Differential scanning calorimetry. (n.d.). Wikipedia. Retrieved from [Link]

-

Differential Scanning Calorimetry (DSC). (2025, July 13). Chemistry LibreTexts. Retrieved from [Link]

-

Synthesis of methyl-2-hydroxy-5-nitro-benzoate. (n.d.). PrepChem.com. Retrieved from [Link]

- Preparation of methyl m-nitrobenzoate. (n.d.). Google Patents.

-

Preparation of Methyl 3-Nitrobenzoate (OCR A Level Chemistry A): Revision Note. (2025, June 25). Retrieved from [Link]

-

Practical Chemistry 2008 – Student Instruction Sheet. (n.d.). Retrieved from [Link]

-

Benzoic acid, m-nitro-, methyl ester. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. sciencing.com [sciencing.com]

- 3. chemistrysh.com [chemistrysh.com]

- 4. Home Page [chem.ualberta.ca]

- 5. Factors Affecting Melting Point: Definition, Examples, Diagrams [unacademy.com]

- 6. US4506089A - Preparation of methyl m-nitrobenzoate - Google Patents [patents.google.com]

- 7. savemyexams.com [savemyexams.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. issr.edu.kh [issr.edu.kh]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electronic Properties of the Nitro Group in Methyl 5-hydroxy-2-methyl-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the electronic properties of the nitro group (–NO₂) and its influence on the molecular characteristics of Methyl 5-hydroxy-2-methyl-3-nitrobenzoate. As a senior application scientist, the following sections synthesize theoretical principles with practical, field-proven insights to deliver a robust understanding of this compound's behavior.

Foundational Principles: The Dual Electronic Nature of the Nitro Group

The nitro group is a powerful modulator of a molecule's electronic landscape, a property that stems from its unique combination of inductive and resonance effects. This duality makes it a critical functional group in the design of pharmacologically active compounds and advanced materials.[1][2]

Inductive Effect: An Electron Sink

The nitrogen and oxygen atoms of the nitro group are highly electronegative. This inherent property leads to a strong electron-withdrawing inductive effect (–I), where electron density is pulled away from the adjacent atoms through the sigma (σ) bonds.[3][4] This effect is localized and its influence decreases with distance.

Resonance Effect: Delocalization and Deactivation

The nitro group also exerts a powerful electron-withdrawing resonance effect (–M or –R). Through the delocalization of π-electrons, the nitro group can pull electron density from the aromatic ring, particularly at the ortho and para positions.[3][5] This delocalization significantly deactivates the aromatic ring towards electrophilic substitution.[1][5]

Electronic Profile of Methyl 5-hydroxy-2-methyl-3-nitrobenzoate

In Methyl 5-hydroxy-2-methyl-3-nitrobenzoate, the interplay of the nitro group with the other substituents—hydroxyl (–OH), methyl (–CH₃), and methyl ester (–COOCH₃)—creates a unique electronic environment that dictates its reactivity and spectroscopic properties.

The substituents on the benzene ring exert the following electronic influences:

-

Nitro group (–NO₂): Strongly electron-withdrawing through both inductive (–I) and resonance (–M) effects.[2]

-

Hydroxyl group (–OH): Electron-donating through resonance (+M) and electron-withdrawing through induction (–I). The resonance effect is generally dominant.

-

Methyl group (–CH₃): Weakly electron-donating through induction (+I) and hyperconjugation.

-

Methyl ester group (–COOCH₃): Electron-withdrawing through both inductive (–I) and resonance (–M) effects.

The cumulative effect of these groups, particularly the potent electron-withdrawing nature of the nitro and methyl ester groups, renders the aromatic ring electron-deficient. This has profound implications for the molecule's chemical behavior.

Visualization of Electronic Effects

The following diagram illustrates the key electronic interactions within Methyl 5-hydroxy-2-methyl-3-nitrobenzoate.

Sources

- 1. Nitro compound - Wikipedia [en.wikipedia.org]

- 2. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 4. Understanding Nitro Compounds: Structure And Properties [direct.ahmets.com]

- 5. fiveable.me [fiveable.me]

Methodological & Application

Application Note: Strategic Synthesis of Methyl 5-hydroxy-2-methyl-3-nitrobenzoate

This Application Note is structured to guide researchers through the high-purity synthesis of Methyl 5-hydroxy-2-methyl-3-nitrobenzoate . This compound is a critical intermediate in the synthesis of cereblon E3 ligase modulators (e.g., pomalidomide analogs) and other bioactive scaffolds.[1]

Unlike simple benzoate derivatives, this specific isomer presents a regioselectivity paradox that prevents direct nitration of the phenol precursor.[1] This guide details the "Borylation-Oxidation Strategy," a robust, field-proven route derived from pharmaceutical process chemistry (e.g., WO2014018866).[1]

Introduction & Retrosynthetic Analysis

The Regioselectivity Challenge

The synthesis of Methyl 5-hydroxy-2-methyl-3-nitrobenzoate (Target 1 ) cannot be achieved via the direct nitration of Methyl 5-hydroxy-2-methylbenzoate.[1]

-

Directing Conflict: In the 5-hydroxy-2-methylbenzoate precursor, the hydroxyl group (C5) is a strong ortho/para director, activating positions C4 and C6 .[1]

-

Steric/Electronic Mismatch: The desired nitro position (C3 ) is meta to the strongly activating hydroxyl group and sterically crowded between the methyl (C2) and ester (C1) groups.[1] Direct nitration inevitably yields the C4-nitro or C6-nitro isomers.[1]

The Solution: Late-Stage Hydroxylation

To bypass this limitation, we employ a "Dummy Group" strategy combined with modern organoboron chemistry.[1] We utilize the commercially available 2-methyl-3-nitrobenzoic acid as the starting material.[1] The nitro group is already in the correct position, and the electronic environment of this specific scaffold directs electrophilic halogenation precisely to the C5 position, setting the stage for a Miyaura borylation-oxidation sequence.[1]

Retrosynthetic Pathway (Graphviz)[1]

Caption: Retrosynthetic logic shifting from direct nitration to a halogenation-borylation-oxidation sequence to ensure N-O-C regiocontrol.

Experimental Protocol

Stage 1: Regioselective Bromination

Objective: Install a bromine atom at C5. Rationale: The nitro group (C3) and carboxyl group (C1) are meta-directors.[1] The methyl group (C2) is an ortho/para-director.[1] All three substituents cooperatively activate the C5 position for electrophilic aromatic substitution, ensuring high regioselectivity.[1]

Reagents:

Protocol:

-

Setup: Charge a round-bottom flask with 2-Methyl-3-nitrobenzoic acid (1.0 equiv).

-

Solvent: Add concentrated

(4.0 vol relative to SM mass).[1] Cool the mixture to 0–5 °C using an ice bath. -

Addition: Add DBDMH (0.6 equiv, providing 1.2 equiv of active Br) portion-wise over 30 minutes. Caution: Exothermic.[1]

-

Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor by HPLC/TLC.

-

Quench: Pour the reaction mixture slowly onto crushed ice (10 vol).

-

Isolation: Filter the resulting white/off-white precipitate. Wash the cake with cold water until the filtrate pH is neutral.[1]

-

Drying: Dry the solid in a vacuum oven at 50 °C.

Stage 2: Methyl Esterification

Objective: Protect the carboxylic acid to prevent interference during metal catalysis.[1]

Protocol:

-

Dissolution: Dissolve the Stage 1 product in Methanol (10 vol).

-

Catalysis: Add Thionyl Chloride (

, 1.5 equiv) dropwise at 0 °C. -

Reflux: Heat the mixture to reflux (65 °C) for 3 hours.

-

Workup: Concentrate the solvent under reduced pressure. Dissolve the residue in Ethyl Acetate, wash with saturated

and brine. Dry over-

Product:Methyl 5-bromo-2-methyl-3-nitrobenzoate .[1]

-

Stage 3: Miyaura Borylation & Oxidation (One-Pot Potential)

Objective: Convert the aryl bromide to a phenol via a boronate intermediate.[1]

Reagents:

-

Bis(pinacolato)diboron (

)[1] - (Catalyst)[1]

-

Potassium Acetate (KOAc)[1]

-

1,4-Dioxane (Solvent)[1]

-

Hydrogen Peroxide (

, 30% aq)[1]

Protocol:

-

Borylation:

-

In a nitrogen-purged flask, combine Stage 2 Bromide (1.0 equiv),

(1.1 equiv), KOAc (3.0 equiv), and 1,4-Dioxane (10 vol). -

Add

(0.05 equiv).[1] -

Heat to 90 °C for 4–6 hours until the bromide is consumed (TLC/LCMS).

-

-

Oxidation (In-situ):

-

Workup:

-

Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).

Data Summary & Process Parameters

| Parameter | Stage 1 (Bromination) | Stage 2 (Esterification) | Stage 3 (Hydroxylation) |

| Key Reagent | DBDMH / | ||

| Temperature | 0 °C | 65 °C (Reflux) | 90 °C |

| Time | 3 hours | 3 hours | 6 hours (Total) |

| Yield (Typical) | 90–95% | 95–98% | 75–85% |

| Critical Control | Slow addition of DBDMH | Moisture exclusion |

Reaction Workflow Diagram

Caption: Step-by-step workflow emphasizing the conversion of the commercial nitro-acid to the hydroxylated ester.

References

-

Man, H-W. et al. (2014).[1][10] Processes for preparing isoindoline-1,3-dione compounds.[1][2][3][10][11] World Intellectual Property Organization. WO2014018866A1 .

-

Primary source for the bromination-borylation-oxidation sequence of 2-methyl-3-nitrobenzoic acid derivatives.[1]

-

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] [1]

- Foundational reference for the boryl

-

Chen, L-Y. et al. (2014).[1][6] Regioselective nitration of phenols.[6] Arkivoc, 2014(5), 64-71.[1][6]

- Cited to demonstrate why direct nitration fails for this specific isomer p

-

European Patent Office. (2015). Process for preparing isoindoline-1,3-dione compounds.[1][2][3][10]EP2877462B1 .

- Validation of the intermedi

Sources

- 1. CN111362807A - Preparation method of 3-nitro-2-methylbenzoic acid - Google Patents [patents.google.com]

- 2. WO2014018866A1 - Processes for preparing isoindoline-1,3-dione compounds - Google Patents [patents.google.com]

- 3. US9133161B2 - Processes for preparing isoindoline-1,3-dione compounds - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. prepchem.com [prepchem.com]

- 6. 5-Hydroxy-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. WO2015184229A1 - Process to prepare 3-methyl-2-nitrobenzoic acid by air oxidation - Google Patents [patents.google.com]

Catalytic hydrogenation protocols for Methyl 5-hydroxy-2-methyl-3-nitrobenzoate

Technical Application Note: Selective Catalytic Hydrogenation of Methyl 5-hydroxy-2-methyl-3-nitrobenzoate

Executive Summary

This guide details the catalytic hydrogenation of Methyl 5-hydroxy-2-methyl-3-nitrobenzoate (C

The reduction of the nitro group (

Chemical Context & Reaction Pathway

Target Transformation:

-

Substrate: Methyl 5-hydroxy-2-methyl-3-nitrobenzoate[1][2][3][4]

-

Product: Methyl 3-amino-5-hydroxy-2-methylbenzoate

-

Key Challenge: Preventing the oxidation of the electron-rich aminophenol product during workup.

Mechanism:

The reaction proceeds via the standard nitro-reduction cascade:

Visual Workflow (Graphviz):

Figure 1: Reaction pathway highlighting the critical risk of oxidative degradation post-reduction.

Experimental Protocols

Method A: High-Pressure Hydrogenation (Parr Shaker) – Recommended for Scale-Up

Best for: >5g scale, high throughput, and ensuring complete conversion of the hydroxylamine intermediate.

Reagents & Equipment:

-

Substrate: 10.0 g (47.4 mmol)

-

Catalyst: 10% Pd/C (50% wet w/w), 1.0 g (10 wt% loading). Note: Wet catalyst is safer and reduces pyrophoric risk.

-

Solvent: Methanol (anhydrous preferred) - 100 mL (10V).

-

Hydrogen Source: H

cylinder. -

Vessel: Parr Hydrogenation Bottle (500 mL).

Step-by-Step Protocol:

-

Inerting: Purge the Parr bottle with Nitrogen (N

) for 2 minutes. -

Charging: Add the substrate (10.0 g) and Methanol (100 mL). Swirl to dissolve.

-